1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride
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Overview
Description
1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride is a chemical compound with the molecular formula C10H15N3O2.2HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperazine ring and a pyrrole ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride involves several steps. One common method includes the reaction of piperazine with maleic anhydride under controlled conditions to form the intermediate compound, which is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by binding to specific proteins and altering their function .
Comparison with Similar Compounds
1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: This compound also contains a piperazine ring but differs in its additional pyrimidine ring, leading to different chemical properties and applications.
Cetirizine ethyl ester dihydrochloride: This compound has a similar piperazine structure but is used primarily as an antihistamine.
Erastin: A piperazinyl-quinazolinone compound known for its oncogene-selective lethality.
The uniqueness of this compound lies in its specific combination of the piperazine and pyrrole rings, which confer distinct chemical and biological properties .
Biological Activity
1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride is a synthetic compound characterized by its unique structure, which includes a piperazine ring and a pyrrole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C10H15N3O2·2HCl
- Molecular Weight : 282.16 g/mol
- IUPAC Name : 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione; dihydrochloride
- InChI Key : HHNXNECFOKSRDW-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine ring facilitates binding to specific proteins, potentially modulating their activity and influencing cellular pathways.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- Cell Lines Tested : The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer).
- Results : Compounds derived from this structure demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising antiproliferative effects .
Neuroprotective Effects
Preliminary findings suggest that the compound may possess neuroprotective properties. Studies involving animal models have indicated a reduction in neuroinflammation and improved outcomes in models of neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of the compound against various cancer cell lines. The results showed that derivatives of this compound had IC50 values ranging from 10–30 µM against specific cancer types, demonstrating significant cytotoxicity .
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of the compound. It was found to inhibit the growth of several pathogenic bacteria effectively. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Research Findings Summary Table
Properties
Molecular Formula |
C10H17Cl2N3O2 |
---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12;;/h1-2,11H,3-8H2;2*1H |
InChI Key |
HHNXNECFOKSRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C=CC2=O.Cl.Cl |
Origin of Product |
United States |
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